4-Chloro-n-((1-hydroxycyclobutyl)methyl)benzenesulfonamide
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Overview
Description
4-Chloro-n-((1-hydroxycyclobutyl)methyl)benzenesulfonamide is a chemical compound with the molecular formula C11H14ClNO3S and a molecular weight of 275.75 g/mol . This compound is characterized by the presence of a chloro group, a hydroxycyclobutyl group, and a benzenesulfonamide moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-n-((1-hydroxycyclobutyl)methyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable hydroxycyclobutylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis methods, where the starting materials are reacted in large-scale reactors under optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-n-((1-hydroxycyclobutyl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
4-Chloro-n-((1-hydroxycyclobutyl)methyl)benzenesulfonamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-n-((1-hydroxycyclobutyl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide: These derivatives have been studied for their anticancer activity and metabolic stability.
Other benzenesulfonamide derivatives: Various derivatives with different substituents on the benzene ring or sulfonamide group have been explored for their diverse biological activities.
Uniqueness
4-Chloro-n-((1-hydroxycyclobutyl)methyl)benzenesulfonamide is unique due to the presence of the hydroxycyclobutyl group, which imparts distinct chemical and biological properties compared to other benzenesulfonamide derivatives. This uniqueness makes it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C11H14ClNO3S |
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Molecular Weight |
275.75 g/mol |
IUPAC Name |
4-chloro-N-[(1-hydroxycyclobutyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C11H14ClNO3S/c12-9-2-4-10(5-3-9)17(15,16)13-8-11(14)6-1-7-11/h2-5,13-14H,1,6-8H2 |
InChI Key |
ZWOGTHIDKNPMBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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